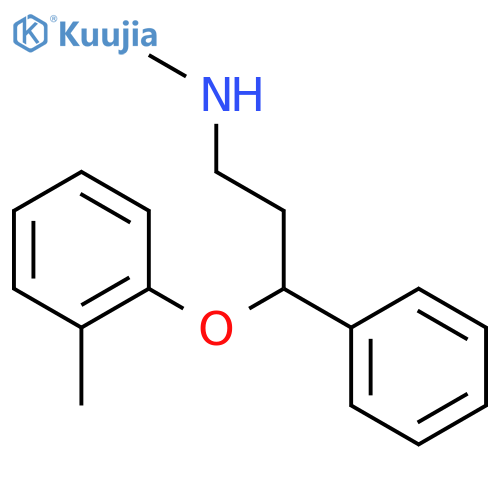Cas no 82857-40-7 (rac Atomoxetine Hydrochloride)

rac Atomoxetine Hydrochloride structure
商品名:rac Atomoxetine Hydrochloride
CAS番号:82857-40-7
MF:C17H22ClNO
メガワット:291.815683841705
MDL:MFCD07782141
CID:988247
rac Atomoxetine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-METHYL-GAMMA-(2-METHYLPHENOXY)BENZENEPROPANAMINE HYDROCHLORIDE
- rac Atomoxetine Hydrochloride
- RAC ATOMOXETINE
- Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride
- Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (±)-
- N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride
- N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride
- N-METHYL-GAMMA-(2-METHYL-PHENOXY)BENZENEPROPANAMINE
-
- MDL: MFCD07782141
計算された属性
- せいみつぶんしりょう: 291.13900
じっけんとくせい
- ゆうかいてん: 124-126°C
- PSA: 21.26000
- LogP: 4.91750
rac Atomoxetine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-212721-5mg |
rac Atomoxetine Hydrochloride, |
82857-40-7 | 5mg |
¥2708.00 | 2023-09-05 | ||
| eNovation Chemicals LLC | D628166-5g |
N-METHYL-GAMMA-(2-METHYLPHENOXY)BENZENEPROPANAMINE HYDROCHLORIDE |
82857-40-7 | 97% | 5g |
$200 | 2024-05-23 | |
| eNovation Chemicals LLC | D628166-5g |
N-METHYL-GAMMA-(2-METHYLPHENOXY)BENZENEPROPANAMINE HYDROCHLORIDE |
82857-40-7 | 97% | 5g |
$200 | 2025-02-21 | |
| TRC | A791390-5mg |
rac Atomoxetine Hydrochloride |
82857-40-7 | 5mg |
$ 173.00 | 2023-04-19 | ||
| TRC | A791390-10mg |
rac Atomoxetine Hydrochloride |
82857-40-7 | 10mg |
$ 323.00 | 2023-04-19 | ||
| TRC | A791390-50mg |
rac Atomoxetine Hydrochloride |
82857-40-7 | 50mg |
$ 1335.00 | 2023-04-19 | ||
| TRC | A791390-2mg |
rac Atomoxetine Hydrochloride |
82857-40-7 | 2mg |
$ 136.00 | 2023-04-19 | ||
| A2B Chem LLC | AH52600-5g |
N-METHYL-GAMMA-(2-METHYLPHENOXY)BENZENEPROPANAMINE HYDROCHLORIDE |
82857-40-7 | 98% | 5g |
$324.00 | 2024-04-19 | |
| eNovation Chemicals LLC | D628166-5g |
N-METHYL-GAMMA-(2-METHYLPHENOXY)BENZENEPROPANAMINE HYDROCHLORIDE |
82857-40-7 | 97% | 5g |
$200 | 2025-02-28 | |
| TRC | A791390-25mg |
rac Atomoxetine Hydrochloride |
82857-40-7 | 25mg |
$ 775.00 | 2023-04-19 |
rac Atomoxetine Hydrochloride 関連文献
-
Huijuan Li,Yongfeng Wang,Cheng Xu,Jingwen Zou,Yaxuan Wu,Guodong Yin Org. Chem. Front. 2023 10 1988
-
2. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimidesWenliang Zhang,Yujing Yao,Yaling Xu,Xueying Zhou,Ge Wu Org. Chem. Front. 2021 8 5766
-
Ying Xia,Hong-Li Guo,Ya-Hui Hu,Jia-Yi Long,Jing Chen,Feng Chen,Xing Ji Anal. Methods 2021 13 2434
82857-40-7 (rac Atomoxetine Hydrochloride) 関連製品
- 83015-26-3(methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine)
- 435293-66-6(4'-Hydroxy AtoMoxetine)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
